(2S)-2,6,6-Trimethylheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6,6-Trimethylheptan-1-amine: is an organic compound with a unique structure characterized by a heptane backbone substituted with three methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,6,6-Trimethylheptan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,6,6-trimethylheptan-1-ol.
Amination Reaction: The alcohol group is converted to an amine group through an amination reaction. This can be achieved using reagents like ammonia or primary amines under specific conditions.
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as chromatography or enzymatic resolution may be employed.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2,6,6-Trimethylheptan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-2,6,6-Trimethylheptan-1-amine can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for exploration in drug design and development.
Medicine:
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agriculture: May be used in the formulation of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of (2S)-2,6,6-Trimethylheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
(2S)-2,6,6-Trimethylheptan-1-ol: The alcohol counterpart with similar structural features.
(2S)-2,6,6-Trimethylheptanoic acid: The carboxylic acid derivative with distinct chemical properties.
Uniqueness:
Structural Features: The presence of an amine group in (2S)-2,6,6-Trimethylheptan-1-amine provides unique reactivity compared to its alcohol and acid counterparts.
Biological Activity: The compound’s ability to interact with biological targets distinguishes it from similar compounds, making it valuable in research and development.
Properties
IUPAC Name |
(2S)-2,6,6-trimethylheptan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBHZOTXYFWGU-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.